BENGHE Methodological & Application

Check Availability & Pricing

Practical Applications of the Cellular Antioxidant
Activity (CAA) Assay in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B10774671

Application Notes

The Cellular Antioxidant Activity (CAA) assay is a sophisticated analytical method that
measures the antioxidant capacity of a substance within a cellular environment. This cell-based
assay provides a more biologically relevant perspective compared to traditional chemical
antioxidant assays, as it accounts for crucial factors such as cell uptake, metabolism, and the
distribution of antioxidant compounds.[1][2] In the realm of food science, the CAA-0225 assay
has emerged as an invaluable tool for researchers, scientists, and professionals in drug
development to evaluate the potential health benefits of various food products and their
bioactive components.

The fundamental principle of the CAA assay involves the use of a fluorescent probe, 2',7'-
dichlorofluorescin diacetate (DCFH-DA), which is readily absorbed by cultured human cells,
typically the hepatocarcinoma cell line, HepG2. Once inside the cell, DCFH-DA is deacetylated
by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of
peroxyl radicals, generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane)
dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein
(DCF). Antioxidant compounds present in the test sample can scavenge these peroxyl radicals,
thereby inhibiting the oxidation of DCFH and reducing the fluorescence intensity. The
antioxidant capacity of the sample is quantified by measuring the reduction in fluorescence
compared to a control.[1][2]
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The results of the CAA assay are typically expressed as micromoles of quercetin equivalents
(QE) per 100 grams of the food sample (umol QE/100 g). Quercetin, a flavonoid with potent
antioxidant properties, is used as a standard for comparison. This standardized expression
allows for the direct comparison of the antioxidant activity of a wide array of food items.

The applications of the CAA-0225 assay in food science are extensive and include:

e Screening and Ranking Foods: The assay is instrumental in screening and ranking various
foods, such as fruits, vegetables, and beverages, based on their cellular antioxidant
potential. This information is crucial for identifying foods with high health-promoting
capacities.

» Bioavailability Studies: By measuring antioxidant activity within a cellular context, the CAA
assay provides insights into the bioavailability of antioxidant compounds from different food
matrices.

e Functional Food Development: Food manufacturers can utilize the CAA assay to validate the
antioxidant efficacy of new functional food products and ingredients.

o Understanding Structure-Activity Relationships: The assay aids in elucidating the structure-
activity relationships of different antioxidant compounds, helping to identify the most potent
molecular structures.

Quantitative Data Summary

The following tables summarize the Cellular Antioxidant Activity (CAA) values for a variety of
common foods, providing a comparative overview of their antioxidant potential.

Table 1: Cellular Antioxidant Activity of Common Fruits
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Fruit CAA Value (umol QE/100 g)
Pomegranate 96.3+5.6
Wild Blueberry 545+3.1
Blackberry 49.3+2.8
Raspberry 421 +£25
Blueberry 39.8+2.2
Strawberry 35.7+1.9
Cranberry 33.6+1.8
Apple (with peel) 219+1.2
Red Grape 12.6 +£0.7
Green Grape 10.5+0.6
Lemon 3.68+0.21
Papaya 0.45 £ 0.03

Data compiled from multiple studies.[3][4][5][6][7]

Table 2: Cellular Antioxidant Activity of Common Vegetables
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Vegetable CAA Value (umol QE/100 g)
Lotus Root 37 +3.7
Green Chili Pepper 282+25
Balsam Pear 3.13+0.16
Malabar Spinach 247 +£0.18
Red Edible Amaranth 2.18+0.12
Broccoli 2.06 + 0.06
Purple Onion 1.59 +0.01
Chinese Kale 1.32+0.12
Potato 0.58 £0.02
Shanghai Pakchoi 0.57 £ 0.02
Celery 0.48 £0.02
Red Hyacinth Bean 0.47 £0.04
Green Bell Pepper 0.38 £ 0.05

Data from a study on vegetables commonly consumed in China.[8]

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Human hepatocarcinoma (HepG2) cells are the most commonly used cell line for the

CAA assay.

Culture Medium:

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with:

o 10% Fetal Bovine Serum (FBS)

o 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 pg/mL streptomycin)
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o 1% L-glutamine (2 mM)
Culture Conditions:
e Cells are maintained in a humidified incubator at 37°C with 5% CO-.
o The medium is changed every 2-3 days.

o Cells are passaged when they reach 80-90% confluency.

CAA Assay Protocol

Materials:

e HepG2 cells

o 96-well black, clear-bottom microplates

o DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (in methanol)

» AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (in Hanks' Balanced Salt
Solution - HBSS)

e Quercetin standard solutions (in DMSO, diluted in treatment medium)
o Food extracts (prepared and diluted in treatment medium)

e Treatment medium (DMEM without FBS)

o Phosphate Buffered Saline (PBS)

e Fluorescence microplate reader

Procedure:

e Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of
6 x 10# cells/well in 100 pL of culture medium.
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 Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO: incubator to allow for cell
attachment.

e Washing: After incubation, remove the culture medium and wash the cells once with 100 pL
of PBS.

o Treatment: Add 100 pL of treatment medium containing the food extract or quercetin
standard at various concentrations to the designated wells. For control wells, add treatment
medium only.

e Incubation with DCFH-DA: Add 25 pL of 25 uM DCFH-DA solution to each well. Incubate the
plate for 1 hour at 37°C.

e Washing: Remove the treatment medium containing DCFH-DA and wash the cells twice with
100 pL of PBS.

e Induction of Oxidative Stress: Add 100 uL of 600 uM AAPH solution to all wells.

o Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader
pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour. The
excitation wavelength is 485 nm and the emission wavelength is 538 nm.

Data Analysis:

o Calculate the area under the curve (AUC) for the fluorescence versus time plot for each
sample and the control.

e The CAA value is calculated using the following formula: CAA Unit = 100 - (AUC_sample /
AUC_control) x 100

o Astandard curve is generated by plotting the CAA units of the quercetin standards against
their concentrations.

o The CAA values of the food extracts are then expressed as micromoles of quercetin
equivalents (QE) per 100 g of the fresh weight of the food sample.

Visualizations
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Signaling Pathways and Experimental Workflow

The antioxidant activity measured by the CAA assay is a reflection of the complex interplay of
various cellular signaling pathways that respond to oxidative stress. The following diagrams
illustrate the key pathways involved and the experimental workflow of the CAA assay.
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Figure 1: Experimental workflow of the Cellular Antioxidant Activity (CAA) assay.
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Figure 2: The Nrf2-ARE signaling pathway in response to oxidative stress.
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Figure 3: Simplified MAPK signaling pathway activated by oxidative stress.
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Figure 4: NF-kB signaling pathway activation in response to ROS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary
supplements - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]
e 3. pubs.acs.org [pubs.acs.org]
e 4. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
e 5. pubs.acs.org [pubs.acs.org]

o 6. [PDF] Evaluation of the cellular antioxidant activity of 25 commonly consumed fruit
species in China based on Caco-2 cells | Semantic Scholar [semanticscholar.org]

e 7. Cellular antioxidant activity of common fruits - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. Caco-2 cell-based Antioxidant Activity of 36 Vegetables Commonly Consumed in China
[pubs.sciepub.com]

 To cite this document: BenchChem. [Practical Applications of the Cellular Antioxidant Activity
(CAA) Assay in Food Science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1077467 1#practical-applications-of-the-caa-0225-
assay-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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